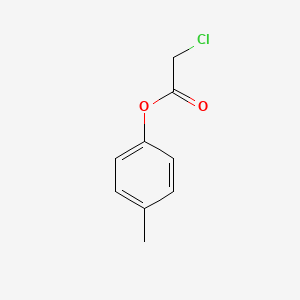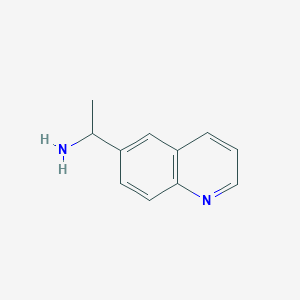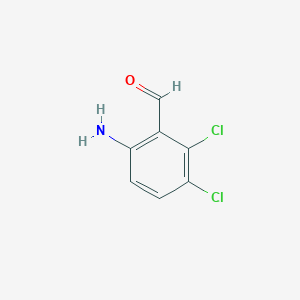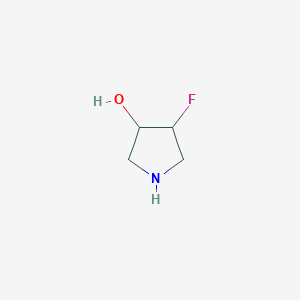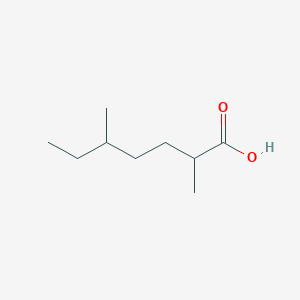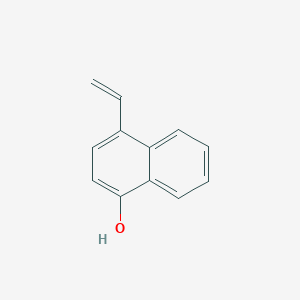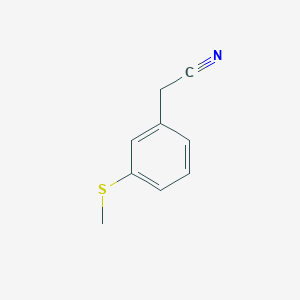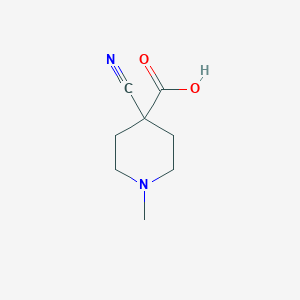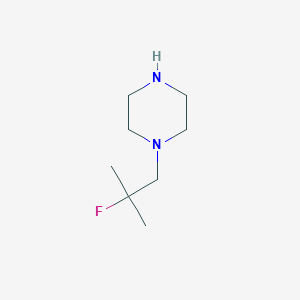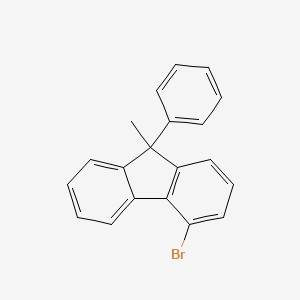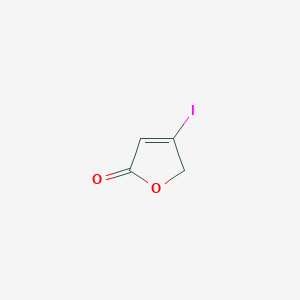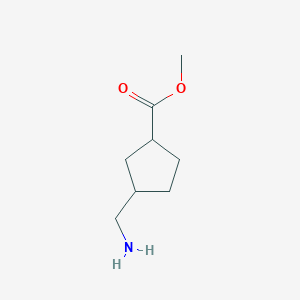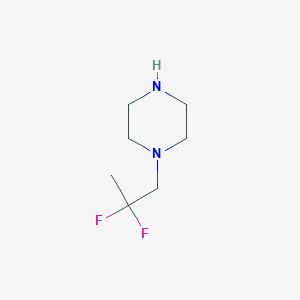
PEG2-ethyl acetate
描述
PEG2-ethyl acetate is a compound belonging to the class of polyethylene glycol derivatives. It is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The compound has a molecular formula of C8H16O5 and a molecular weight of 192.21 g/mol .
作用机制
Target of Action
PEG2-ethyl acetate, also known as Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the exploitation of the intracellular ubiquitin-proteasome system . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, maintaining cellular homeostasis .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other proteins or compounds can affect the binding of the compound to its targets . Additionally, factors such as pH and temperature can impact the stability and efficacy of the compound .
生化分析
Biochemical Properties
PEG2-ethyl acetate interacts with various biomolecules in the process of PROTAC synthesis . The compound serves as a linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Cellular Effects
The primary cellular effect of this compound is its role in the degradation of specific proteins . By facilitating the formation of PROTACs, it influences cell function by altering the levels of certain proteins. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. The dosage effects of PROTACs, which this compound helps form, can vary significantly. The efficacy and toxicity of PROTACs can depend on the dosage, with potential threshold effects and adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of PROTAC formation . The compound serves as a linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This leads to the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Transport and Distribution
As a component of PROTACs, it would be expected to distribute wherever these molecules are transported within the cell .
Subcellular Localization
As a component of PROTACs, it would be expected to localize wherever these molecules are active within the cell .
准备方法
Synthetic Routes and Reaction Conditions
PEG2-ethyl acetate is synthesized through the esterification of polyethylene glycol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for use in various applications .
化学反应分析
Types of Reactions
PEG2-ethyl acetate undergoes several types of chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethyl acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Major Products Formed
Hydrolysis: Polyethylene glycol and ethyl acetate.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
PEG2-ethyl acetate is widely used in scientific research, particularly in the following areas:
相似化合物的比较
PEG2-ethyl acetate can be compared with other polyethylene glycol derivatives, such as:
PEG2-methyl acetate: Similar in structure but with a methyl group instead of an ethyl group.
PEG2-propyl acetate: Contains a propyl group, which may affect the compound’s reactivity and solubility.
PEG2-butyl acetate: Has a longer alkyl chain, resulting in different physicochemical properties.
This compound is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for use in PROTAC synthesis and other applications .
属性
IUPAC Name |
ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-2-13-8(10)7-12-6-5-11-4-3-9/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNWJTOZQSLFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


